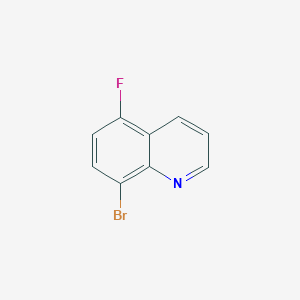

8-Bromo-5-fluoroquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZLPGJFGCOKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561534 | |

| Record name | 8-Bromo-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-99-1 | |

| Record name | 8-Bromo-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 5 Fluoroquinoline and Analogous Structures

Classical and Modern Synthetic Approaches to the Quinoline (B57606) Core

The construction of the quinoline ring system has a rich history, with several classical named reactions forming the foundation of its synthesis. These have been supplemented by modern, often metal-catalyzed, methods that offer improved efficiency and substrate scope.

Annulation Reactions in Quinoline Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of quinoline synthesis. Several classical methods are widely recognized:

Skraup Synthesis: This is one of the oldest and most famous methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgresearchgate.net

Doebner-Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. researchgate.netmdpi.com This method allows for the synthesis of a wider variety of substituted quinolines.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. mdpi.comresearchgate.net A notable modern variation utilizes a reusable solid acid catalyst, Nafion NR50, under microwave conditions, offering an environmentally friendly approach. mdpi.com

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. iipseries.orgmdpi.com Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).

Classical Quinoline Synthesis Methods

| Named Reaction | Key Reactants | General Product |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Carbonyl | Substituted Quinolines |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Hydroxyquinolines |

Transition Metal-Catalyzed Cyclizations and Annulations

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of quinoline rings, often with high efficiency and regioselectivity. researchgate.netiaea.org These methods frequently involve C-H activation, a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds. mdpi.com

A variety of transition metals, including palladium, rhodium, ruthenium, copper, and iron, have been employed in these syntheses. mdpi.comresearchgate.netchemrevlett.comacs.org For instance, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been shown to produce 4-trifluoromethyl quinolines in good yields. mdpi.com Similarly, rhodium-catalyzed ortho-C–H bond activation provides a route to quinoline carboxylates. mdpi.com Iron-catalyzed three-component coupling of anilines, aldehydes, and terminal alkynes is another effective method for generating 2,4-disubstituted quinolines. chemrevlett.com Gold-catalyzed intermolecular annulation reactions have also emerged as a powerful tool in quinoline synthesis. rsc.org

Strategies for the Regioselective Introduction of Halogens (Bromine and Fluorine) into the Quinoline System

Once the quinoline core is formed, the next critical step in synthesizing 8-Bromo-5-fluoroquinoline is the regioselective introduction of the bromine and fluorine atoms. This requires precise control over the reaction conditions to direct the halogens to the desired positions.

Electrophilic Bromination and Fluorination Reactions

Electrophilic aromatic substitution is a common method for introducing halogens onto an aromatic ring. The reactivity and regioselectivity of this reaction are heavily influenced by the nature of the quinoline ring and the specific halogenating agent used.

Bromination: The bromination of quinolines can be complex, often leading to a mixture of products. thieme-connect.comresearchgate.net However, regioselectivity can be achieved by carefully choosing the brominating agent and reaction conditions. For example, using N-bromosuccinimide (NBS) in strong acids like sulfuric acid can lead to regioselective bromination. thieme-connect.com The bromination of 8-substituted quinolines has been shown to be regioselective, with 8-methoxyquinoline (B1362559) undergoing bromination at the C-5 position. researchgate.net In some cases, a cascade electrophilic bromination/cyclization of N-(3-phenylprop-2-ynyl)anilines mediated by NBS can produce multibromo-substituted quinolines. thieme-connect.com

Fluorination: Direct electrophilic fluorination of quinolines is challenging due to the electron-deficient nature of the pyridine (B92270) ring, which is further deactivated in acidic media. acs.orgresearchgate.net However, direct fluorination of some quinoline derivatives in acidic media can lead to selective electrophilic substitution. researchgate.netresearchgate.net Reagents like Selectfluor are commonly used for electrophilic fluorination. mdpi.com

Nucleophilic Fluorination of Quinoline Derivatives

Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce fluorine, particularly on electron-deficient rings. This often involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) source.

Palladium-catalyzed C-H fluorination using a nucleophilic fluoride source like silver fluoride (AgF) has been reported for 8-methylquinoline (B175542) derivatives. nih.govresearchgate.netbeilstein-journals.org This method involves the formation of a Pd(IV)-fluoride complex which then undergoes reductive elimination to form the C-F bond. researchgate.net Copper-catalyzed nucleophilic fluorination of arylpotassium trifluoroborates using KF as the fluoride source is another effective strategy. beilstein-journals.org

Electrochemical Methods for Fluorination of Quinolines

Electrochemical methods offer a unique and powerful approach to fluorination, often providing high regioselectivity under mild conditions. georgiasouthern.edugeorgiasouthern.edu A notable example is the regioselective electrochemical 5,8-difluorination of quinolines using HF:pyridine as both the reagent and the supporting electrolyte. georgiasouthern.eduresearchgate.net This method has been successfully applied to various quinoline derivatives, yielding moderate to good yields in a short reaction time. georgiasouthern.edu Anodic fluorination of quinolyl sulfides has also been achieved using electrolytes like Et4NF·nHF, providing α-fluorinated products. nih.gov

Halogenation Strategies for Quinoline Systems

| Method | Halogen | Key Reagents/Conditions | Typical Position(s) |

|---|---|---|---|

| Electrophilic Bromination | Bromine | NBS, Strong Acids (e.g., H₂SO₄) | Variable, can be directed (e.g., C5) |

| Electrophilic Fluorination | Fluorine | Selectfluor, Acidic Media | Variable, often challenging |

| Nucleophilic Fluorination (Pd-catalyzed) | Fluorine | AgF, Pd catalyst | Directed by activating group (e.g., C8-methyl) |

| Electrochemical Fluorination | Fluorine | HF:pyridine, Electrolysis | Regioselective (e.g., 5,8-difluoro) |

Synthesis of this compound

Reported Synthetic Routes and Precursor Utilization

The synthesis of this compound (C₉H₅BrFN) has been approached through various multi-step sequences, often starting from commercially available or readily prepared quinoline precursors. lzchemical.comscbt.comepa.gov A common strategy involves the direct bromination of a suitable fluoroquinoline precursor. For instance, the bromination of 5-fluoroquinoline (B1202552) can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a strong acid. google.comresearchgate.net The directing effects of the fluorine atom and the quinoline nitrogen influence the regioselectivity of the bromination.

Another general approach involves the construction of the quinoline ring system from appropriately substituted aniline and carbonyl compounds through cyclization reactions. smolecule.com For example, a substituted aniline can react with a suitable three-carbon carbonyl component to form the quinoline core. Subsequent functional group manipulations, such as bromination and fluorination, can then be performed to yield the target molecule.

A specific example of precursor utilization involves the reaction of 2-(azidomethyl)-3-arylacrylonitriles, which can be cyclized to form quinolines upon irradiation with light in the presence of a bromine source like N-bromosuccinimide. acs.org This photochemical approach offers an alternative to traditional thermal cyclization methods.

The table below summarizes some of the key precursors used in the synthesis of this compound and related structures.

| Precursor | Synthetic Approach | Target Moiety |

| 5-Fluoroquinoline | Electrophilic Bromination | This compound |

| Substituted Anilines | Cyclization with Carbonyl Compounds | Quinoline Core |

| 2-(azidomethyl)-3-arylacrylonitriles | Photochemical Cyclization | Substituted Quinolines |

| 8-Bromoquinoline | Nucleophilic Fluorination | 8-Bromo-2-fluoroquinoline google.com |

Considerations for Scalable Synthesis in Academic Research

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for academic research presents several challenges. acs.org Reactions that are straightforward on a small scale may become problematic when scaled up due to issues with heat transfer, reaction time, and purification. For instance, highly exothermic reactions, such as certain brominations, require careful temperature control to prevent side reactions and ensure safety.

The choice of reagents and solvents is also critical for scalable synthesis. Reagents should be cost-effective and readily available in larger quantities. Solvents should be chosen to facilitate both the reaction and the subsequent work-up and purification steps, minimizing the use of hazardous materials where possible. google.com

Purification is often a significant bottleneck in scalable synthesis. Chromatographic methods that are convenient for small-scale purification can become time-consuming and expensive on a larger scale. Therefore, developing synthetic routes that yield products of high purity, which can be isolated by simple crystallization or extraction, is highly desirable. acs.org Continuous flow chemistry is an emerging technology that can address many of the challenges of scalability by offering better control over reaction parameters and facilitating a more streamlined workflow. acs.org

Synthesis of Related Bromofluoroquinoline Isomers for Comparative Studies (e.g., 4-Bromo-8-fluoroquinoline, 4-Bromo-6-fluoroquinoline)

The synthesis of various bromofluoroquinoline isomers is essential for comparative structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of materials. ossila.comossila.com

4-Bromo-8-fluoroquinoline (C₉H₅BrFN) is another important isomer that can be prepared through multi-step synthetic sequences. ossila.commendelchemicals.com Its synthesis can involve the construction of the quinoline ring from appropriate precursors, followed by regioselective bromination and fluorination. The strategic placement of the bromine and fluorine atoms can be achieved by carefully selecting the starting materials and reaction conditions.

4-Bromo-6-fluoroquinoline (C₉H₅BrFN) is a dihalogenated quinoline that serves as an intermediate in the synthesis of pharmaceuticals. ossila.comuni.lusigmaaldrich.com Its synthesis can be accomplished through various routes, including those that involve the cyclization of substituted anilines or the modification of pre-existing quinoline cores. The reactivity of the bromine at the 4-position and the fluorine at the 6-position allows for selective derivatization.

The synthesis of these and other isomers, such as 5-Bromo-8-fluoroquinoline, often relies on established named reactions in heterocyclic chemistry, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, adapted for the specific substitution patterns required.

Derivatization Strategies from this compound

This compound is a versatile scaffold for further chemical modification, allowing for the introduction of a wide range of functional groups to explore and optimize its chemical and biological properties.

Functional Group Interconversion (FGI) at Bromine and Fluorine Sites

The bromine and fluorine atoms on the this compound ring system offer distinct opportunities for functional group interconversion.

The bromine atom at the 8-position is particularly amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. For example, a Suzuki coupling with an appropriate boronic acid or ester can introduce a new aryl substituent at the 8-position. fluorochem.co.uk The bromine can also be converted to a cyano group using reagents like zinc cyanide in the presence of a palladium catalyst. google.com Furthermore, the bromine can be displaced by nucleophiles under certain conditions or converted to an amino group through processes like the Buchwald-Hartwig amination. smolecule.com

Modifications of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a key site for modification. mdpi.com As a basic center, it can be protonated to form salts. It can also be alkylated using various alkylating agents to form quaternary quinolinium salts. These modifications can significantly alter the solubility and electronic properties of the molecule.

Furthermore, the quinoline nitrogen can direct metallation at the adjacent C-2 position, allowing for the introduction of various substituents. The nitrogen atom's lone pair of electrons also plays a crucial role in the biological activity of many quinoline-based compounds by participating in hydrogen bonding and other interactions with biological targets. nih.gov

Reactivity of the Bromine Moiety on the Quinoline Scaffold

The bromine atom at the C8 position of the quinoline ring is the primary site of reactivity for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is well-established in the context of halogenated aromatic compounds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the bromo-substituent of this compound serves as an excellent handle for such transformations.

The formation of carbon-carbon bonds via palladium catalysis allows for the introduction of various aryl, vinyl, or alkynyl groups at the C8 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product. libretexts.org For substrates like this compound, typical conditions involve a palladium source such as palladium acetate (B1210297) or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand and base is crucial for achieving high yields, especially with heteroaromatic substrates. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | SPhos, XPhos, P(o-tolyl)₃ | Stabilizes the Pd catalyst and facilitates the catalytic cycle |

| Boron Reagent | Arylboronic acids, Arylboronic pinacol (B44631) esters | Source of the new carbon substituent |

| Base | K₂CO₃, K₃PO₄, CsF, NaOH | Activates the boronic acid/ester for transmetalation |

| Solvent | Toluene/H₂O, Dioxane, THF/H₂O | Provides the medium for the reaction |

| Temperature | Room temperature to 110 °C (Microwave irradiation can be used) | Provides energy to overcome activation barriers |

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and often requires a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. soton.ac.uklibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgthalesnano.com

Table 2: Key Components for Sonogashira Coupling

| Component | Example Reagents/Conditions | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the coupling reaction |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | Provides the alkynyl group for coupling |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct |

| Solvent | THF, DMF, Acetonitrile | Dissolves reactants and facilitates the reaction |

Stille Coupling: The Stille reaction involves the coupling of the bromo-quinoline with an organostannane reagent (R-Sn(Alkyl)₃). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. unisa.ac.za The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin compound, and reductive elimination. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to various bromo-quinoline scaffolds. acs.org The process involves a Pd(0) catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as BINAP or DPPF), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide). wikipedia.orglibretexts.orgsnnu.edu.cn The mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination to yield the C8-aminated quinoline. wikipedia.orglibretexts.org

Table 3: General Reagents for Buchwald-Hartwig Amination

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | BINAP, DPPF, XANTPHOS, BrettPhos | Stabilizes the catalyst and promotes reductive elimination |

| Amine | Primary amines, Secondary amines, Anilines | Nitrogen nucleophile |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The bromine atom can be used to generate potent carbon nucleophiles through metal-halogen exchange.

Grignard Reagents: this compound can, in principle, be converted into the corresponding Grignard reagent (8-magnesyl-5-fluoroquinoline bromide) by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgniper.gov.in These organomagnesium compounds are strong nucleophiles and bases, useful for reacting with various electrophiles like aldehydes, ketones, and carbon dioxide. chemistrysteps.comorgsyn.org

Organolithiums: The formation of an organolithium species from this compound has been demonstrated. Reaction with an alkyllithium reagent, such as n-butyllithium, can proceed via two main pathways. In THF, bromo-lithium exchange is favored, generating the 8-lithio-5-fluoroquinoline intermediate. cardiff.ac.uk This species is a powerful nucleophile for forming new C-C bonds. chemistrysteps.com In contrast, studies have shown that in a non-polar solvent like toluene, deprotonation ortho to the highly activating fluorine atom can occur preferentially. cardiff.ac.uk

Nucleophilic Substitution Reactions

The bromine atom on the electron-deficient quinoline ring can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. smolecule.commasterorganicchemistry.com The presence of the electron-withdrawing fluorine atom at the C5 position and the quinoline nitrogen atom activates the ring system towards nucleophilic attack. core.ac.uk The reaction proceeds via a two-step addition-elimination pathway, where the nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk Subsequent expulsion of the bromide ion restores the aromaticity. masterorganicchemistry.com Common nucleophiles for this transformation include amines and thiols. smolecule.com Interestingly, in SNAr reactions, the reaction rate is often fastest with fluorine as the leaving group, followed by chlorine, bromine, and iodine, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen. masterorganicchemistry.comyoutube.com

Reactivity of the Fluorine Moiety on the Quinoline Scaffold

The fluorine atom at the C5 position is generally much less reactive as a leaving group in thermal nucleophilic substitution reactions compared to the bromine at C8. This is due to the exceptional strength of the carbon-fluorine bond (C-F). tandfonline.comresearchgate.net Its primary role is electronic; its strong electron-withdrawing inductive effect activates the quinoline ring system, influencing the reactivity at other positions, particularly facilitating SNAr at the C8 position and directing electrophilic aromatic substitution. smolecule.comcore.ac.uk

However, under specific conditions, the C-F bond can be cleaved. Photochemical reactions of some fluoroquinolones have been shown to cause defluorination. nih.govmdpi.com This process can involve a heterolytic fragmentation of the C-F bond upon photochemical excitation, leading to the formation of an aryl cation intermediate which is then trapped by a nucleophile like water. nih.govmdpi.com This type of reactivity is distinct from the typical ground-state thermal reactions and highlights a specific pathway for C-F bond cleavage in this class of compounds. Direct substitution of the fluorine atom under standard thermal conditions is challenging and not a common synthetic strategy. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Fluoroquinolines

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-deficient (hetero)aromatic systems. nih.govnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk The presence of one or more electron-withdrawing groups on the aromatic ring is essential for the reaction to occur, as they stabilize the negative charge of the carbanion intermediate. pressbooks.pub In fluoroquinolines, the nitrogen atom within the heterocyclic ring acts as a powerful electron-withdrawing group, activating the ring system towards nucleophilic attack.

The reactivity in SNAr reactions is influenced by both the leaving group and the position of activating groups. For SNAr to be effective, the electron-withdrawing substituent should ideally be positioned ortho or para to the leaving group to provide optimal resonance stabilization for the intermediate. pressbooks.pub In the case of this compound, the molecule possesses two potential halogen leaving groups, bromide at C8 and fluoride at C5. While fluoride is generally a poor leaving group in SN1/SN2 reactions, it can be an effective leaving group in SNAr chemistry. The efficiency of direct SNAr-type fluorination using fluoride as a nucleophile can be impractical, but the reverse, where fluoride is the leaving group, is common. scispace.com

Research on related systems shows that the substitution pattern significantly directs reactivity. For instance, in pyridines bearing both nitro and chloro groups, 18F-fluorination at the 2-position is favored over other positions, highlighting a distinct regioselectivity. nih.gov For this compound, the relative reactivity of the C-Br versus the C-F bond towards a given nucleophile would depend on the specific reaction conditions and the nature of the nucleophile. The nitrogen atom at position 1 deactivates the adjacent C8 position less effectively than the C2 or C4 positions, but the combined electronic effects of the fused benzene (B151609) ring and the substituents determine the ultimate site of reaction. Functionalization of this compound has been demonstrated through reactions that replace the bromine atom, for example, in a palladium-catalyzed cyanation reaction to produce 5-fluoroquinoline-8-carbonitrile, indicating the C-Br bond's susceptibility to substitution under certain catalytic conditions. google.com

| Factor | Influence on Reactivity | Example/Comment | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Activates the ring for nucleophilic attack. The more EWGs, the higher the reactivity. | The quinoline nitrogen acts as a built-in EWG. | pressbooks.pub |

| Position of EWG | Must be ortho or para to the leaving group for effective resonance stabilization of the Meisenheimer intermediate. | In this compound, the nitrogen is para to the C5-fluorine and meta to the C8-bromine (relative to the pyridine ring). | pressbooks.pub |

| Leaving Group | The rate depends on the ability of the leaving group to depart. Generally, F > Cl > Br > I. | Fluorine's high electronegativity stabilizes the transition state leading to the Meisenheimer complex. | core.ac.uk |

| Nucleophile | Stronger nucleophiles react faster. Hard/soft characteristics can influence regioselectivity. | Thiophenols, alkoxides, and amines are common nucleophiles. | escholarship.org |

Influence of Fluorine on Ring Reactivity (e.g., Electrophilic and Nucleophilic Substitution Patterns)

Conversely, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R or +M effect), which is electron-donating. core.ac.ukclockss.org While typically weaker than its inductive effect, this resonance donation primarily directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In this compound, this would influence positions C6 and C4. The interplay between the strong -I effect and the weaker +R effect is complex and determines the ultimate regiochemical outcome of substitution reactions.

For nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine is activating, as it helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. core.ac.uk Therefore, the presence of fluorine generally makes the quinoline ring more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. researchgate.net Studies on the electrocatalytic hydrogenation of quinolines have shown that surface fluorine sites can enhance the adsorption of the quinoline ring, promoting reactions. nih.gov

In electrophilic deuteration studies on fluorinated benzo[h]quinolines, it was found that the substituent effect of fluorine could not be simply explained by its inductive and resonance effects alone, suggesting that other factors may be at play in complex heterocyclic systems. clockss.org The presence of fluorine can also impact the metabolic stability of quinoline-based compounds by blocking sites susceptible to oxidative metabolism. nih.gov

| Electronic Effect | Description | Impact on Electrophilic Substitution (SEAr) | Impact on Nucleophilic Substitution (SNAr) | Reference |

|---|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring through the sigma bond due to high electronegativity. | Deactivating (slows down the reaction). | Activating (stabilizes the negative charge in the Meisenheimer intermediate). | core.ac.uk |

| Resonance Effect (+R) | Donation of electron density into the ring through the pi system from fluorine's lone pairs. | Ortho, para-directing, though the overall reaction is still slow due to the dominant -I effect. | Generally less significant than the -I effect in activating the ring. | core.ac.ukclockss.org |

Reactions Involving the Quinoline Nitrogen Atom

Coordination Chemistry and Complexation with Metal Ions

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal ions. This property allows quinoline derivatives, including this compound, to act as ligands in the formation of metal complexes. The ability of the quinoline nucleus to chelate metals is a well-established principle, famously demonstrated by 8-hydroxyquinolines which form stable bidentate complexes with a variety of metal ions. nih.gov In these complexes, both the quinoline nitrogen and the hydroxyl oxygen bind to the metal center.

For this compound, the primary coordination site is the nitrogen atom. It can act as a monodentate ligand, or potentially a bidentate ligand if another coordinating group is present on the molecule. For example, fluoroquinolones are known to chelate metal ions like Mg²⁺, an interaction crucial for their biological activity where the metal ion bridges the drug to its enzyme target. nih.gov

The coordination of fluoroquinolines to transition metals is also fundamental in catalysis. Iridium-catalyzed borylation reactions of 6-fluoroquinolines proceed via intermediates where the quinoline is coordinated to the iridium center. acs.org Similarly, palladium-catalyzed reactions, such as the cyanation of this compound, involve the formation of palladium-quinoline complexes as part of the catalytic cycle. google.com The electronic properties imparted by the bromo and fluoro substituents can modulate the electron density on the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complexes.

Quaternization Reactions

The nucleophilic nitrogen atom of the quinoline ring can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. mdpi.com This process is known as quaternization. The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a permanent positive charge on the nitrogen atom.

Quaternization of a quinoline derivative like this compound with an alkyl halide (e.g., methyl iodide) would yield an N-alkyl-8-bromo-5-fluoroquinolinium salt. The presence of electron-withdrawing fluoro and bromo groups on the quinoline ring would decrease the nucleophilicity of the nitrogen atom compared to unsubstituted quinoline, potentially requiring more forcing reaction conditions for quaternization to occur. The resulting quaternary ammonium compounds often exhibit increased water solubility and can have distinct biological activities compared to their neutral precursors. mdpi.com This synthetic modification is a common strategy in medicinal chemistry to modulate the physicochemical properties of heterocyclic compounds. usm.edu

Theoretical and Computational Analysis of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool in modern organic chemistry for investigating reaction mechanisms, predicting molecular properties, and understanding reactivity. fu-berlin.deals-journal.com DFT calculations allow for the exploration of potential energy surfaces, identifying stable molecules (reactants, products, intermediates) as energy minima and transition states as first-order saddle points. jsps.go.jp By calculating the energies of these structures, reaction pathways can be mapped, and activation energies can be determined, providing insight into reaction kinetics and feasibility.

For a molecule like this compound, DFT calculations can be applied to elucidate the mechanisms of its various reactions. For instance, in the context of SNAr, DFT can be used to:

Calculate the relative energies of the two possible Meisenheimer intermediates formed by nucleophilic attack at C5 (loss of F⁻) versus C8 (loss of Br⁻).

Determine the activation barriers for each pathway, thereby predicting the regioselectivity of the substitution.

Analyze the charge distribution in the transition states to understand how the fluorine and bromine substituents stabilize the structures.

Similarly, DFT is used to study the coordination of ligands to metal centers. mdpi.com The geometry and stability of complexes between this compound and various metal ions can be modeled, providing insights into bond lengths, bond angles, and binding energies. In catalytic cycles, DFT can help map the entire reaction network, including oxidative addition, reductive elimination, and intermediate species, as has been done for iridium-catalyzed SABRE processes. nih.gov While a single DFT calculation for a medium-sized molecule can be computationally intensive, modern methods allow for the detailed analysis of complex reaction networks, making it possible to predict chemical reactivity in intricate systems. jsps.go.jp

| Reaction Type | Information Obtainable from DFT | Significance | Reference |

|---|---|---|---|

| SNAr | Energies of intermediates and transition states; activation barriers; reaction pathways. | Predicts regioselectivity (C5 vs. C8 attack) and relative reaction rates. | fu-berlin.de |

| Metal Complexation | Optimized geometries of metal complexes; binding energies; electronic structure. | Explains stability and structure of coordination compounds relevant to catalysis and biological interactions. | mdpi.comnih.gov |

| Quaternization | Transition state energy for N-alkylation; charge distribution in the product. | Assesses the kinetic barrier to reaction and the electronic properties of the resulting quinolinium salt. | jsps.go.jp |

| General Reactivity | Molecular orbital energies (HOMO/LUMO); electrostatic potential maps. | Identifies sites susceptible to nucleophilic or electrophilic attack. | als-journal.com |

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 5 Fluoroquinoline

Mechanistic Investigations

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) species. The energy barrier for this step is influenced by the electron density at the carbon atom and the strength of the C-Br bond. For 8-bromoquinoline, this step is generally considered to be favorable.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from an organoboron reagent is transferred to the palladium center, displacing the bromide. This step often requires the presence of a base to activate the organoboron species. The transition state for this step involves a complex interplay of coordination and bond reorganization.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst. This step is typically facile and exothermic.

A hypothetical energy profile for a Suzuki-Miyaura coupling reaction of 8-Bromo-5-fluoroquinoline is depicted below. It is important to note that the values presented are illustrative and based on general knowledge of similar reactions, as specific computational data for this compound is not available.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) (Hypothetical) |

|---|---|---|

| Reactants | This compound + Pd(0)Ln + Organoboron reagent | 0.0 |

| Transition State 1 (TS1) | [Oxidative Addition] | +15 to +20 |

| Intermediate 1 | Aryl-Pd(II)-Br Complex | -5 to -10 |

| Transition State 2 (TS2) | [Transmetalation] | +10 to +15 |

| Intermediate 2 | Di-aryl-Pd(II) Complex | -15 to -20 |

| Transition State 3 (TS3) | [Reductive Elimination] | +5 to +10 |

| Products | Coupled Product + Regenerated Pd(0)Ln | -25 to -35 |

This table presents hypothetical relative free energy values for the key steps in a Suzuki-Miyaura coupling reaction involving this compound. The values are for illustrative purposes to demonstrate a typical energy profile for such a reaction and are not based on specific experimental or computational data for this compound.

In the absence of direct experimental data, computational modeling remains the most viable approach to quantitatively describe the transition states and energy profiles for reactions of this compound. Such studies would provide invaluable insights into its reactivity and guide the development of new synthetic methodologies.

Advanced Research Applications of 8 Bromo 5 Fluoroquinoline and Its Derivatives

Materials Science and Chemical Sensing Research

The distinct electronic characteristics of 8-bromo-5-fluoroquinoline and its derivatives make them attractive candidates for applications in materials science. smolecule.com The quinoline (B57606) ring system, combined with the electron-withdrawing and heavy-atom effects of the halogen substituents, provides a tunable platform for creating advanced functional materials.

Quinoline derivatives are increasingly utilized in the field of organic electronics. smolecule.com Specifically, compounds based on the 8-hydroxyquinoline (B1678124) scaffold are well-regarded as electron carriers in organic light-emitting diodes (OLEDs). nih.gov The introduction of fluorine atoms into the quinoline molecule can modify its electronic properties, such as the HOMO and LUMO energy levels, which is crucial for designing efficient electronic materials. researchgate.net The presence of bromine provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems.

The utility of quinoline derivatives is particularly evident in the development of OLEDs and DSSCs.

In the field of Dye-Sensitized Solar Cells (DSSCs) , fluorinated quinoline derivatives serve as valuable intermediates for creating the complex dyes that are central to device function. ossila.com Specifically, they are used as precursors for Schiff bases, which can act as bidentate or tridentate ligands. ossila.com These ligands readily coordinate with metal ions like ruthenium and iridium to form the dye complexes responsible for light harvesting in DSSCs. ossila.com The tunability of the quinoline scaffold allows for the rational design of dyes with optimized light absorption and electron transfer properties.

As detailed in section 4.1.4, quinoline derivatives are highly effective as fluorescent probes and chemosensors. The 8-hydroxyquinoline core is a privileged structure for this purpose, forming highly fluorescent complexes upon chelating with metal ions. scispace.com This "turn-on" fluorescence mechanism is due to the inhibition of a non-radiative decay pathway upon metal binding, which increases the rigidity of the molecule. scispace.com

This principle has been successfully applied to develop a wide array of sensors with high selectivity and sensitivity for various analytes.

| Sensor Target | Quinoline Derivative Type | Sensing Mechanism | Reference(s) |

| Magnesium (Mg²⁺) | Diaza-18-crown-6 hydroxyquinoline | Fluorescence enhancement | nih.gov, acs.org |

| Zinc (Zn²⁺) | 8-Amidoquinoline | Fluorescence enhancement | nih.gov |

| Iron (Fe³⁺) | Modified quinoline hydrazide | Fluorescence quenching | mdpi.com |

| Aluminum (Al³⁺) | 8-Hydroxyquinoline | Chelation-enhanced fluorescence | scispace.com |

| Water in Solvents | 8-Hydroxyquinoline Schiff base | Fluorescence quenching (ESIPT-based) | nih.gov |

These applications demonstrate the broad utility of the functionalized quinoline scaffold in creating advanced sensors for chemical and biological analysis.

Fluorescent Probes and Sensors

Catalysis and Ligand Design Research

The quinoline scaffold is a cornerstone in the field of catalysis, serving both as a directing group and as a ligand framework for metal-catalyzed reactions and, in some cases, as an organocatalyst itself. chim.itacs.org

Quinoline derivatives are highly effective ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom, which can influence the electronic properties and stability of the metal center. ias.ac.inrsc.org This has led to their widespread use in various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Palladium-catalyzed reactions, in particular, have benefited from quinoline-based ligands. For example, the discovery of a novel quinoline-based ligand was crucial for achieving the first Pd(II)-catalyzed cross-coupling of C(sp³)–H bonds with arylsilanes. nih.govacs.orgnih.gov In some systems, the quinoline substrate itself can act as a ligand, facilitating the reaction without the need for an external ligand additive. acs.org Nickel complexes supported by quinoline-based ligands have also been synthesized and shown to be effective catalysts for the cross-coupling of arylzinc reagents with aryl chlorides. rsc.org The synthesis of compounds like 8-bromo-6-fluoroquinoline (B1287374) is a key step in creating these specialized ligands for asymmetric catalysis. nih.gov

Table 3: Quinoline Derivatives in Transition Metal-Catalyzed Reactions

| Metal Catalyst | Ligand/Substrate | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Quinoline-based ligand | C(sp³)–H cross-coupling with arylsilanes | Ligand is essential for the reaction to proceed. | nih.govacs.orgnih.gov |

| Palladium (Pd) | Quinoline (substrate) | One-pot cross-coupling/C-H functionalization | Substrate also functions as an N-ligand for the palladium catalyst. | acs.org |

| Nickel (Ni) | Quinoline-based ligands | Cross-coupling of arylzinc and aryl chlorides | Custom-synthesized ligands enable high catalytic activity. | rsc.org |

| Iron (Fe), Copper (Cu), etc. | Various quinoline derivatives | Reductive cyclization, domino reactions, etc. | Versatile synthesis of complex quinoline scaffolds. | ias.ac.inacs.org |

Beyond their role as ligands, quinoline derivatives can function as organocatalysts, which are metal-free small organic molecules that can promote chemical reactions. This approach is a key pillar of green chemistry. For example, the transfer hydrogenation of 2-substituted quinolines to produce 1,2,3,4-tetrahydroquinolines has been achieved using thiourea (B124793) as the primary organocatalyst, with the quinoline acting as the substrate. rsc.org

In other examples, chiral phosphoric acids have been used as efficient organocatalysts for the atroposelective Friedländer heteroannulation, a reaction that constructs axially chiral polysubstituted 4-arylquinoline architectures with high enantioselectivity. nih.gov Furthermore, efficient one-pot syntheses of complex polycyclic quinoline derivatives have been developed using organocatalytic cascade reactions, demonstrating the power of this approach to build molecular complexity from simple starting materials. rsc.orgacs.org

Agricultural Chemical Research

The quinoline scaffold is a "privileged structure" in the discovery of new pesticides, particularly fungicides. nih.govresearchgate.netingentaconnect.com The rapid development of quinoline derivatives in this area is driven by the need for new solutions to combat crop diseases. acs.org The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. acs.org

Structural modifications, especially at the 7- and 8-positions with groups like halogens (fluorine, bromine), methoxy, or trifluoromethyl, have been shown to be particularly effective in enhancing fungicidal activity. acs.org The introduction of fluorine atoms into organic molecules is a common strategy in pesticide development, as it can significantly alter physical and chemical properties such as lipophilicity and metabolic stability, often leading to enhanced efficacy. nih.gov

Several commercial fungicides are based on the fluoroquinoline skeleton. For example, Ipflufenoquin, developed for its broad-spectrum fungicidal activity, and Tebufloquin, which is highly effective against rice blast, are prominent examples of fluorinated quinoline derivatives in modern agriculture. nih.gov Research continues to explore novel fluorinated quinoline analogs, using compounds like Tebufloquin as a lead, to discover new agents with improved activity against various plant pathogens. nih.gov

Table 4: Examples of Quinoline-Based Agricultural Fungicides

| Compound Name | Key Structural Feature | Target Pathogen(s) | Significance | Reference |

|---|---|---|---|---|

| Ipflufenoquin | Fluoroquinoline | Broad-spectrum | A recently developed commercial fungicide. | nih.gov |

| Tebufloquin | Fluoroquinoline | Rice blast | Excellent control of a major rice disease. | nih.gov |

| Florylpicoxamid | Chiral active ingredient | Broad-spectrum | Designed for high efficacy and rapid environmental degradation. | rsc.org |

| Synthetic Analogs | 8-fluoro-2,3-dimethylquinolin-4-yl benzoates | Sclerotinia sclerotiorum, Rhizoctonia solani | Research into new derivatives shows good activity against various fungi. | nih.gov |

Development of Agrochemical Intermediates with Insecticidal, Nematicidal, and Miticidal Activity

The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized in medicinal and agricultural chemistry as a "privileged structure" due to its ability to form the foundation of a wide array of bioactive molecules. The strategic functionalization of the quinoline ring system, particularly with halogens such as bromine and fluorine, is a key method for modulating the biological activity of these compounds. This compound, as a di-halogenated quinoline, represents a versatile chemical intermediate for the synthesis of complex agrochemical agents. Patent literature frequently identifies bromo-fluoro-quinoline derivatives as crucial building blocks or precursors in the development of new pesticides, including insecticides and fungicides. google.comgoogle.comgoogleapis.comgoogleapis.com The inherent reactivity of the carbon-bromine bond, combined with the metabolic stability and electron-withdrawing properties conferred by the fluorine atom, makes such intermediates highly valuable in the design of next-generation crop protection agents.

Research on Insecticidal Derivatives

The core quinoline structure is a proven template for potent insecticides. Research has demonstrated that a variety of derivatives exhibit significant activity against a range of agricultural pests. For instance, studies on quinoline-based hydrazones revealed that several compounds induced high mortality rates in the larvae of Spodoptera litura, a destructive polyphagous pest. rsc.org Similarly, the introduction of perfluorinated alkyl chains has led to the development of novel quinoline derivatives with notable insecticidal effects against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). researchgate.net

One of the most successful examples of quinoline-based insecticide development is the discovery of flometoquin. This commercial insecticide emerged from research into 6-phenoxy quinoline derivatives, which showed high efficacy against multiple pests, including thrips and whiteflies. researchgate.net Further research into the structure-activity relationships of quinoline derivatives has identified specific substitutions that enhance toxicity to particular insect species. For example, studies on planthoppers, major pests in rice cultivation, found that 8-hydroxyquinoline and its isomer, isoquinoline, along with 6-methoxyquinoline, possessed significant insecticidal properties against species like Nilaparvata lugens. psu.edu These findings underscore the adaptability of the quinoline scaffold for creating targeted and effective insect control agents. nih.gov

Table 1: Insecticidal Activity of Various Quinoline Derivative Classes

| Derivative Class | Target Pest(s) | Observed Efficacy | Reference(s) |

| Quinoline-based Hydrazones | Spodoptera litura (Noctuidae) | >93% mortality at 1 mg/mL for lead compounds. | rsc.org |

| Perfluoropropanyl Quinolines | Plutella xylostella, Mythimna separata | Good insecticidal activity at 100 mg/L. | researchgate.net |

| 6-Phenoxy Quinolines | Plutella xylostella, Spodoptera litura, Frankliniella occidentalis | High activity, leading to the development of Flometoquin. | researchgate.net |

| 8-Hydroxyquinoline & Derivatives | Laodelphax striatellus, Nilaparvata lugens, Sogatella furcifera | High toxicity; LD50 values demonstrated potent effects. | psu.edu |

| Quinolone-derived N-Heterocycles | Mythimna separata, Nilaparvata lugens | High potency reported for lead compounds. | nih.gov |

Research on Nematicidal Derivatives

Plant-parasitic nematodes are a major cause of agricultural crop loss worldwide, creating a persistent need for novel nematicides. Quinoline-based natural products and their synthetic analogs have emerged as a promising source of such agents. A key example is the alkaloid Waltherione A, which exhibits potent nematicidal activity. nih.govmdpi.com

Leveraging a strategy of structural simplification and modification of Waltherione A, researchers have synthesized series of quinoline and quinolone derivatives to probe their effectiveness against nematodes like the southern root-knot nematode, Meloidogyne incognita. nih.govmdpi.com Bioassays confirmed that quinoline derivatives generally displayed superior nematicidal activity compared to their quinolone counterparts, indicating that the quinoline moiety is essential for efficacy. nih.govmdpi.comresearchgate.netdntb.gov.ua This research has yielded compounds with strong, dose-dependent effects on nematode mortality and has been shown to effectively control root-knot nematode infections in greenhouse experiments. nih.govmdpi.com Beyond alkaloids, synthetic hybrids combining quinoline with other heterocyclic structures, such as coumarins, have also demonstrated significant broad-spectrum nematicidal activity. researchgate.net

Table 2: Nematicidal Activity of Waltherione A-Derived Quinoline Compounds

| Compound | Target Pest | Activity Metric (72h) | Value | Reference(s) |

| Derivative D1 | Meloidogyne incognita | LC₅₀ | 23.06 μg/mL | nih.govmdpi.com |

| Derivative D3 | Meloidogyne incognita | LC₅₀ | 30.63 μg/mL | mdpi.com |

| Avermectin (Control) | Meloidogyne incognita | LC₅₀ | 0.21 μg/mL | mdpi.com |

| Tioxazafen (Control) | Meloidogyne incognita | LC₅₀ | 17.44 μg/mL | mdpi.com |

Research on Miticidal Activity

The development of quinoline-based compounds with specific miticidal (acaricidal) activity is an area with growing interest. The structural features that confer insecticidal properties often translate to effectiveness against arachnid pests like mites. Patent filings for novel pesticides frequently include quinoline derivatives within their claims for compounds exhibiting miticidal and molluscicidal activity, alongside insecticidal effects. justia.com While dedicated academic studies focusing solely on the miticidal properties of this compound derivatives are not as prevalent as those for insecticidal and nematicidal applications, the established broad-spectrum bioactivity of heterocyclic compounds suggests this is a logical and promising direction for future agrochemical research. acs.orgkyushu-u.ac.jp

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying quinoline (B57606) derivatives. researchgate.netnih.gov

The electronic structure of 8-Bromo-5-fluoroquinoline is significantly influenced by the presence of bromine and fluorine atoms. These halogen substituents alter the electron distribution across the quinoline ring system, which in turn dictates the molecule's reactivity.

DFT calculations can be employed to model this electronic landscape. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions and chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. nih.gov

These analyses help predict how this compound might behave in chemical reactions, for instance, indicating that the bromine atom at the C-8 position could serve as a versatile handle for further functionalization through cross-coupling reactions.

Table 1: Application of Quantum Chemical Methods to Analyze Fluoroquinolones

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, electron density distribution, molecular electrostatic potential (MEP) | researchgate.netnih.gov |

| DFT / NBO Analysis | Intramolecular Stability | Charge transfer, hyperconjugative interactions, hybridization | nih.govnih.gov |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, allows for the theoretical calculation of 1H and 13C NMR chemical shifts. nih.gov By comparing these predicted values with experimental data, researchers can confirm the molecular structure and assign specific signals to individual atoms in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π*), providing a theoretical basis for the observed UV-Vis spectrum. nih.gov

Vibrational Spectroscopy (FT-IR): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This aids in the assignment of vibrational modes to specific functional groups within the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond single-molecule properties to explore dynamic behaviors and interactions with other molecules, which is particularly relevant for medicinal chemistry applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is crucial in drug discovery for predicting binding affinity and understanding interaction patterns.

For fluoroquinolone compounds, a primary biological target is the bacterial enzyme DNA gyrase. d-nb.infosemanticscholar.org Docking studies involving novel fluoroquinolone derivatives against the active site of DNA gyrase help elucidate key binding interactions. semanticscholar.orgresearchgate.net These interactions often include:

Hydrogen bonds with specific amino acid residues.

π-π stacking interactions with DNA bases.

Coordination with a magnesium ion (Mg2+) often present in the active site. researchgate.net

While specific docking studies for this compound are not detailed in the available literature, the methodology is well-established for this class of compounds. The binding affinity, often expressed as a negative score in kcal/mol, indicates the stability of the ligand-receptor complex.

Table 2: Example of Molecular Docking Results for Other Fluoroquinolone Derivatives Against Bacterial Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Ciprofloxacin Derivative (5d) | DNA Gyrase | Not specified | Not specified | researchgate.net |

| Sarafloxacin Derivative (5i) | DNA Gyrase | Not specified | Not specified | researchgate.net |

| Quinolone Analog (Compound 8) | E. coli DNA Gyrase B | -7.2 | Not specified | d-nb.info |

The biological activity of a molecule can depend on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations of a molecule. For flexible molecules, this is a critical step before performing docking studies.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules, offering insights into:

The stability of a ligand within a protein's binding site.

Conformational changes in both the ligand and the protein upon binding.

The role of solvent molecules in the binding process.

For precursors to fluoroquinolones, MD simulations have been used to understand the rotational freedom of certain groups and the stability of conformers in different environments. nih.gov Such simulations could be applied to this compound to assess its flexibility and how it might adapt its shape upon interacting with a biological target.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dergipark.org.tr The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

A QSAR study involves:

Data Set: A collection of molecules with known biological activity values.

Molecular Descriptors: Calculation of various numerical properties for each molecule, which can be electronic (e.g., dipole moment, HOMO/LUMO energies), hydrophobic (e.g., logP), or steric (e.g., molecular volume). dergipark.org.tr

Model Building: Using statistical methods, such as multiple linear regression, to create an equation that correlates the descriptors with biological activity.

For quinoline derivatives, QSAR models have been developed to predict activities like anti-proliferative and anti-inflammatory effects. dergipark.org.tr Such a model for the antibacterial activity of a series of quinolines including this compound could potentially identify the key structural features that contribute to potency, guiding the design of more effective analogs.

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Synthesis Methods for Halogenated Quinolines

Traditional methods for synthesizing quinolines often rely on harsh reaction conditions and hazardous reagents. ijpsjournal.comtandfonline.com The future of chemical synthesis is increasingly focused on environmentally benign processes that minimize waste, energy consumption, and the use of toxic substances. ijpsjournal.comresearchgate.net For halogenated quinolines like 8-bromo-5-fluoroquinoline, a key area of future research will be the development of sustainable and green synthesis methodologies.

The exploration of green chemistry principles in quinoline (B57606) synthesis includes the use of:

Greener Solvents : Replacing hazardous solvents with environmentally friendly alternatives like water, ethanol, isopropanol, and deep eutectic solvents. tandfonline.com

Alternative Catalysts : Investigating the efficacy of green catalysts such as p-toluenesulfonic acid, cerium nitrate, and various nano-catalysts which can be easily recovered and reused. researchgate.netacs.org

Energy-Efficient Techniques : Employing methods like microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy input. ijpsjournal.comtandfonline.com

Recent advancements have already demonstrated the potential of these approaches. For instance, microwave-assisted synthesis has been shown to improve the efficiency of quinoline formation. frontiersin.org Similarly, the use of nanocatalysts offers a promising alternative for the efficient synthesis of quinoline derivatives. acs.org Future work should focus on adapting and optimizing these green methods for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally responsible production.

| Parameter | Traditional Synthesis (e.g., Skraup, Friedländer) | Green Synthesis Approaches |

|---|---|---|

| Reaction Conditions | Often require high temperatures and harsh reagents. ijpsjournal.comtandfonline.com | Milder reaction conditions. ijpsjournal.com |

| Solvents | Often use toxic and non-biodegradable solvents. tandfonline.com | Utilize green solvents like water and ethanol. tandfonline.comresearchgate.net |

| Catalysts | May involve heavy metals or non-recoverable catalysts. | Employ reusable nanocatalysts, solid acid catalysts, and biodegradable catalysts. acs.org |

| Energy Consumption | Can be energy-intensive due to long reaction times and high temperatures. ijpsjournal.com | Reduced energy consumption through microwave or ultrasound assistance. ijpsjournal.com |

| Waste Generation | Can produce significant amounts of hazardous waste. ijpsjournal.com | Aims to minimize waste production (high atom economy). researchgate.net |

Discovery of Novel Reactivities and Functionalization Pathways

The this compound molecule possesses distinct reactive sites, primarily the C-Br and C-F bonds, which can be selectively targeted for further chemical modifications. Future research should focus on exploring novel reactivities and functionalization pathways to create a diverse library of derivatives.

The bromine atom at the C8 position is particularly susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents. The fluorine atom at the C5 position, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can still be a site for functionalization under specific conditions. mdpi.com

Recent studies on other halogenated quinolines have demonstrated the feasibility of selective C-H activation and functionalization, opening up possibilities for direct modification of the quinoline core without pre-functionalization. mdpi.comresearchgate.net Investigating these advanced synthetic strategies on this compound could lead to the discovery of unprecedented chemical transformations and the creation of novel molecular scaffolds. For example, a recent study developed an iodine-mediated Povarov reaction for the synthesis of 2,4-substituted quinolines, highlighting the ongoing expansion of synthetic methodologies for this heterocyclic system. acs.org

Integration with Advanced Nanomaterials and Hybrid Systems

The unique electronic properties of quinoline derivatives make them attractive candidates for integration with advanced nanomaterials. smolecule.com Future research can explore the synthesis of hybrid systems where this compound or its derivatives are conjugated with nanoparticles, quantum dots, or other nanostructures.

Such hybrid materials could exhibit novel photophysical, electronic, or catalytic properties. For instance, quinoline-functionalized nanoparticles could be developed for applications in:

Sensing : Creating highly sensitive and selective sensors for metal ions or biomolecules.

Bioimaging : Developing fluorescent probes for cellular imaging.

Drug Delivery : Designing targeted drug delivery systems. nih.gov

The synthesis of ofloxacin-conjugated nanoparticles has already shown improved bacterial uptake and bactericidal activity. nih.gov Similarly, moxifloxacin-polymer conjugates have demonstrated the ability to self-assemble into nanowires and nanoparticles, leading to enhanced pharmacokinetic properties. nih.gov These examples provide a strong rationale for exploring the potential of this compound in the development of advanced nanomaterial-based technologies.

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques will play a pivotal role in elucidating these mechanisms.

Techniques such as in-situ NMR spectroscopy, mass spectrometry, and computational modeling can provide detailed insights into reaction intermediates, transition states, and kinetic profiles. researchgate.netnih.gov For example, NMR spectroscopy has been used to observe intermediates in the reductive elimination of rhodium complexes involved in quinoline-directed C-O bond activation. researchgate.net

Future research should employ these advanced analytical tools to study the regioselectivity of reactions, the role of catalysts, and the influence of substituents on the reactivity of the this compound core. This deeper mechanistic understanding will enable more rational and efficient synthetic design.

Development of Multifunctional Quinoline-Based Architectures

The inherent versatility of the quinoline scaffold allows for the design of multifunctional molecules with tailored properties. frontiersin.org By strategically combining different functional groups onto the this compound core, it is possible to create complex molecular architectures with applications in diverse fields.

An emerging area of research is the development of quinoline-based macrocycles. researchgate.net These large, ring-shaped molecules can exhibit unique host-guest properties and have potential applications in supramolecular chemistry and materials science. For example, macrocycles incorporating quinoline units have been synthesized and shown to form complexes with metal cations and other molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Bromo-5-fluoroquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination and fluorination of quinoline precursors. Optimize conditions (e.g., solvent choice, temperature, catalyst loading) using controlled stepwise reactions. For example, bromination at position 8 may require electrophilic substitution under anhydrous conditions, while fluorination at position 5 could involve nucleophilic aromatic substitution. Monitor progress via TLC or HPLC and purify via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral data?

- Methodological Answer : Use H/C NMR to confirm substitution patterns (e.g., downfield shifts for Br and F substituents). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups. HPLC with UV detection assesses purity (>95% is typical). Expected H NMR peaks include aromatic protons at δ 7.5–9.0 ppm, split due to adjacent halogens .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Use fume hoods, gloves, and protective eyewear during handling. Avoid skin contact due to potential toxicity. For waste disposal, segregate halogenated organics and use licensed hazardous waste services .

Advanced Research Questions

Q. How do the bromo and fluoro substituents at positions 8 and 5 influence the electronic properties and reactivity of quinoline derivatives in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Br and F enhance electrophilicity at adjacent positions, facilitating Suzuki or Buchwald-Hartwig couplings. Use density functional theory (DFT) to map electron density and predict reactive sites. Compare reaction rates with non-halogenated analogs to quantify substituent effects .

Q. What computational methods can predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes like kinases. Pair with in vitro assays (e.g., enzyme inhibition) to validate predictions. Leverage QSAR models to correlate substituent properties with bioactivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic SAR studies?

- Methodological Answer : Design a library of analogs with systematic substitutions (e.g., varying halogens at positions 5 and 8). Use high-throughput screening to assess cytotoxicity, solubility, and target engagement. Apply statistical tools (ANOVA, PCA) to identify critical structural determinants .

Methodological and Analytical Questions

Q. What strategies are recommended for analyzing degradation products of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) and analyze products via LC-MS/MS. Use isotopic labeling or stable isotope tracers to track degradation pathways. Compare fragmentation patterns with reference standards .

Q. In designing experiments to study the catalytic applications of this compound, how should controls and replicates be structured to ensure data robustness?

- Methodological Answer : Include negative controls (e.g., reactions without catalyst) and positive controls (known catalytic systems). Use triplicate runs to assess reproducibility. Apply factorial design (e.g., DoE) to evaluate interactions between variables like temperature, solvent, and catalyst loading .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.